molecular formula C12H19FOSi B040297 Tert-butyl(4-fluorophenoxy)dimethylsilane CAS No. 113984-68-2

Tert-butyl(4-fluorophenoxy)dimethylsilane

Cat. No.: B040297
CAS No.: 113984-68-2
M. Wt: 226.36 g/mol
InChI Key: RMAMIJQQZOCWBF-UHFFFAOYSA-N
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Description

Glypinamide is an organic compound with the molecular formula C13H18ClN3O3S. It is known for its applications in various fields, including medicine and chemistry. Glypinamide is a white solid that is soluble in water and other polar solvents. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Glypinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Glypinamide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Glypinamide is used in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Safety and Hazards

Safety information for Tert-butyl(4-fluorophenoxy)dimethylsilane indicates that it should not be released into the environment . It is also advised to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glypinamide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hexahydro-1H-azepine-1-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, glypinamide is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Glypinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of glypinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative of glypinamide being studied. In general, glypinamide and its derivatives can interfere with cellular processes, leading to their potential use as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glypinamide

Glypinamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and organic compounds makes it a valuable compound in both research and industrial applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, further highlight its significance .

Properties

IUPAC Name

tert-butyl-(4-fluorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMIJQQZOCWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546642
Record name tert-Butyl(4-fluorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113984-68-2
Record name tert-Butyl(4-fluorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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